1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea
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Description
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea, also known as ETKU, is a compound that has gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Antidiabetic Activity
Pyrazoline derivatives, including the title compound, have been reported to display antidiabetic properties . Researchers have explored their potential in managing blood glucose levels and improving insulin sensitivity.
Antitubercular Activity
The compound’s pharmacological activity against Mycobacterium tuberculosis (MTB) is of interest. It may inhibit the growth of MTB strains, making it a candidate for antitubercular drug development .
Antidepressant Properties
Some pyrazoline derivatives exhibit antidepressant effects. Investigating the impact of this compound on neurotransmitter systems and mood regulation could provide valuable insights .
Anticonvulsant Potential
Researchers have studied pyrazoline derivatives for their anticonvulsant activity. Evaluating the compound’s effect on seizure models and neuronal excitability could be informative .
Antimicrobial Properties
The title compound may possess antimicrobial properties. Assessing its efficacy against various pathogens, including bacteria and fungi, is essential for understanding its potential therapeutic applications .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Investigating whether the compound exhibits anti-inflammatory effects could lead to novel therapeutic strategies .
properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-2-27-17-10-8-16(9-11-17)25-18(22-23-24-25)14-21-19(26)20-13-12-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H2,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRWEZQMNAGYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea |
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